3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate is a compound that features a tetrazole ring and a phenoxypropanoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate can be approached through several methods. One common route involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 2-(4-chloro-3-methylphenoxy)propanoic acid under suitable conditions . The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution: The phenoxypropanoate moiety can participate in nucleophilic substitution reactions, especially at the chloro position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to therapeutic effects . The phenoxypropanoate moiety may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and phenoxypropanoate moiety, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-8-15(6-7-16(11)18)24-12(2)17(23)25-14-5-3-4-13(9-14)22-10-19-20-21-22/h3-10,12H,1-2H3 |
InChI Key |
BCCPUESSOCVMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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